N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is a compound that features a 1,2,3-triazole ring and a thietane ring connected by a propyl chain The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, 3-bromopropylamine, is reacted with sodium azide to form 3-azidopropylamine.
Cycloaddition Reaction: The azide intermediate is then subjected to a CuAAC reaction with propargyl thietane to form the desired product, this compound.
Industrial Production Methods
The use of aqueous media and mild reaction conditions further supports the feasibility of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives of the compound.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Reduced forms of the compound, potentially altering the triazole or thietane rings.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or stability.
Chemical Biology: The compound can be used in bioconjugation reactions to label biomolecules for imaging or therapeutic purposes.
Wirkmechanismus
The mechanism of action of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide additional binding affinity through its sulfur atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-1H-1,2,3-triazole, share similar chemical properties and reactivity.
Thietane Derivatives: Compounds containing the thietane ring, such as 3-(1H-1,2,3-Triazol-1-yl)thietane, also exhibit similar reactivity and applications.
Uniqueness
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is unique due to the combination of the 1,2,3-triazole and thietane rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N4S |
---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
N-[3-(triazol-1-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C8H14N4S/c1(2-9-8-6-13-7-8)4-12-5-3-10-11-12/h3,5,8-9H,1-2,4,6-7H2 |
InChI-Schlüssel |
JOLLIPKJQZHGJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCCCN2C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.